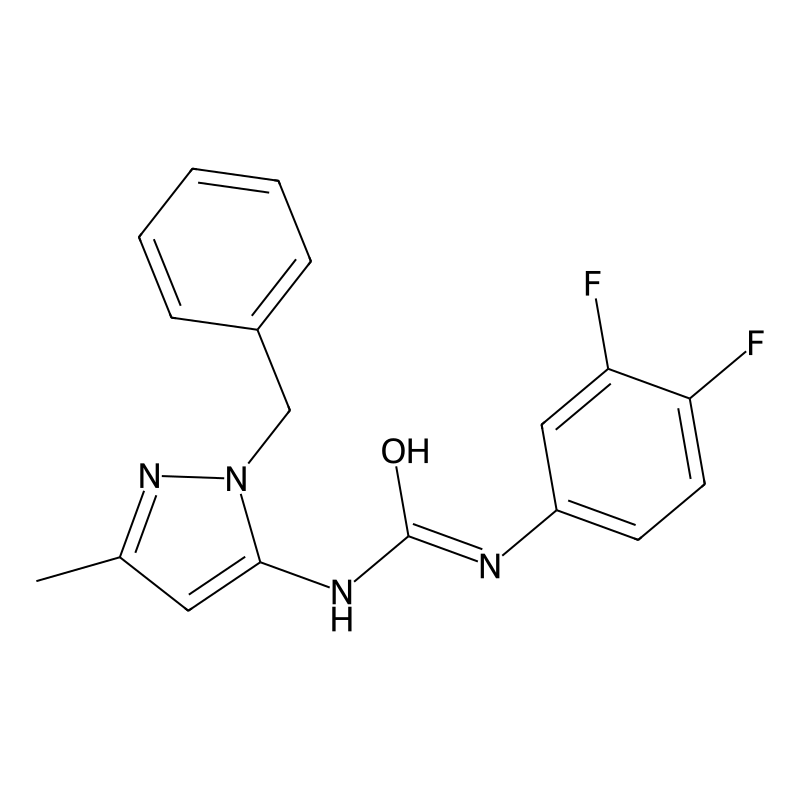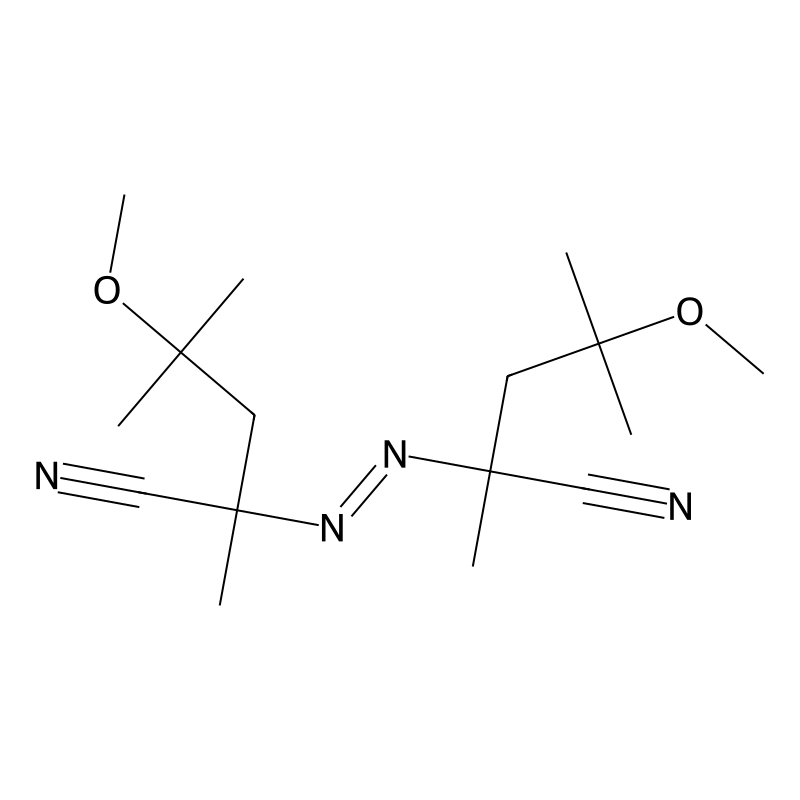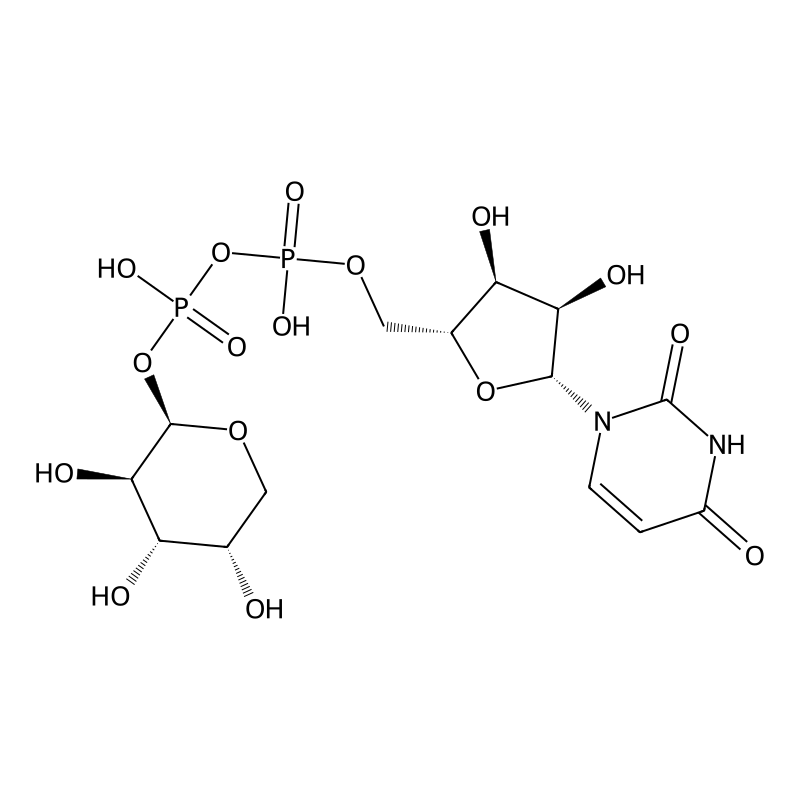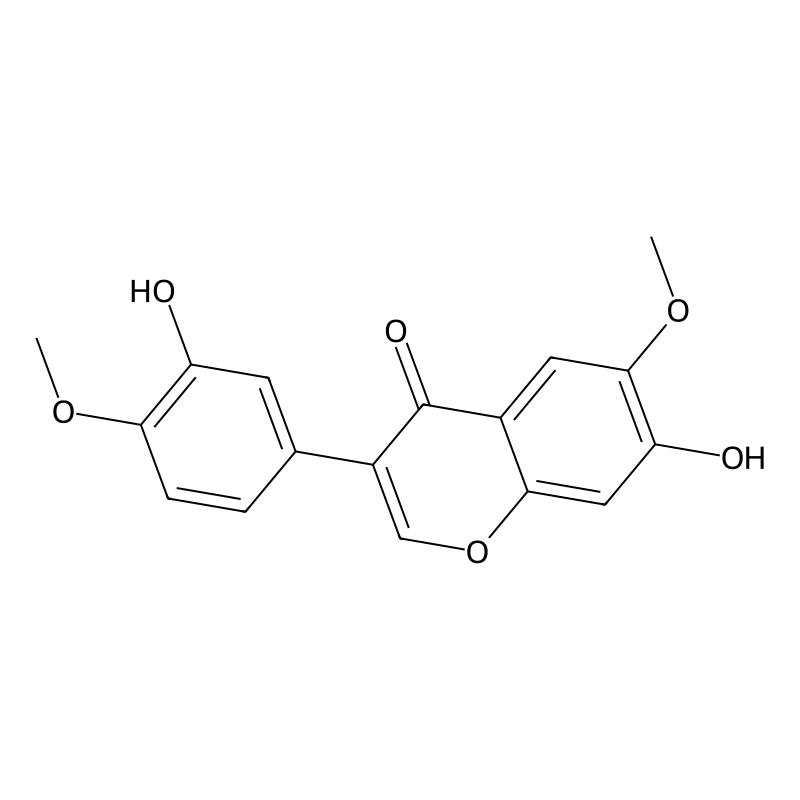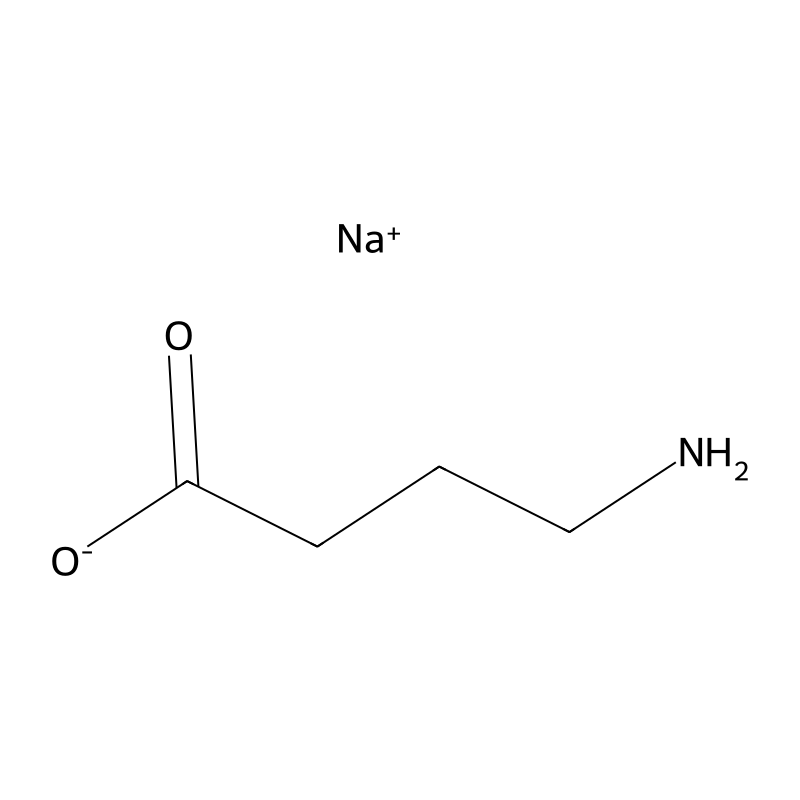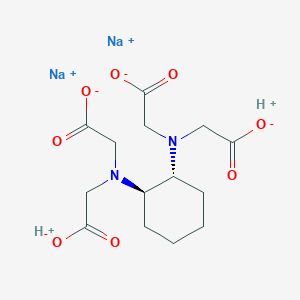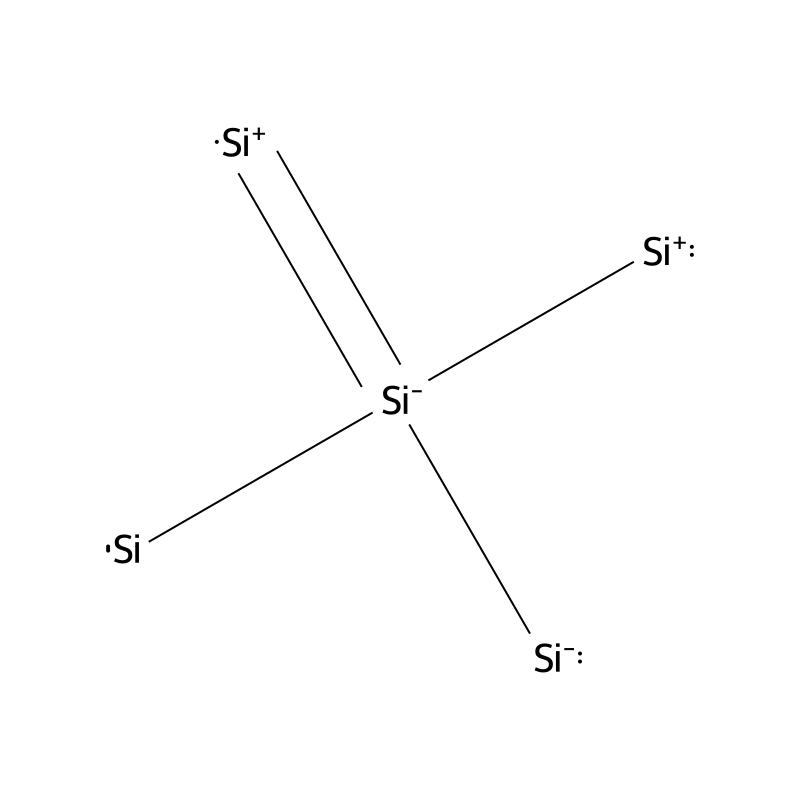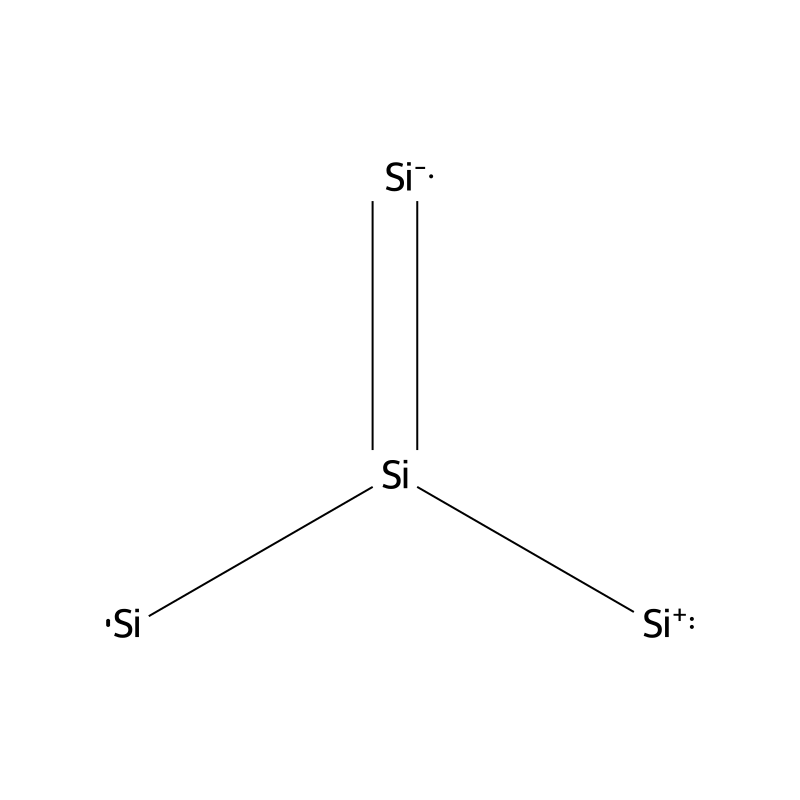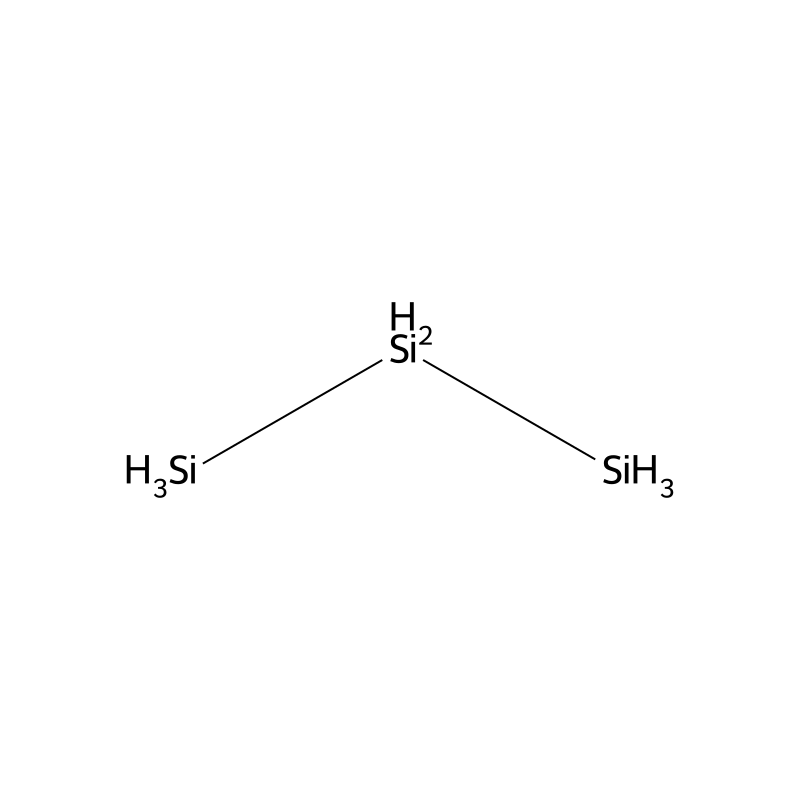Sodium borohydride
BH4Na

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
BH4Na
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in ammonia, amines, pyridine, dimethyl ether of diethylene glycol; insoluble in other ethers, hydrocarbons, alkyl chlorides
Solubility (wt/wt) in liquid ammonia, 104% at 25 °C; in ethylenediamine, 22% at 75 °C; in morpholine, 1.4% at 25 °C; in pyridine, 3.1% at 25 °C; in methanol, 16.4% at 20 °C (reacts); in ethanol, 4.0% at 20 °C (reacts slowly); in tetrahydrofuran, 0.1% at 20 °C; in diglyime, 5.5% at 20 °C; in dimethylformamide, 18.0% at 20 °C
Solubility (wt/wt) in water: 55% at 25 °C; 88.5% at 60 °C
Solubility in water, g/100ml at 25 °C: 55
Synonyms
Canonical SMILES
Sodium borohydride, with the chemical formula NaBH₄, is an inorganic compound characterized as a white crystalline solid, commonly found in aqueous solution. It is also referred to as sodium tetrahydridoborate or sodium tetrahydroborate. Sodium borohydride is a potent reducing agent widely utilized in various
In reduction reactions, NaBH₄ acts as a hydride source. The tetrahedral geometry of BH₄⁻ allows for the easy donation of a hydride ion to an electron-deficient carbonyl group (C=O) in aldehydes and ketones. This donation breaks the C=O double bond and forms a new C-H bond, resulting in the corresponding alcohol [].
Sodium borohydride is a hazardous material and requires proper handling due to the following reasons:
- Toxicity: Exposure to NaBH₄ can cause irritation to the eyes, skin, and respiratory system [].
- Flammability: While not readily flammable, NaBH₄ can ignite upon contact with strong oxidizers or exposure to high temperatures [].
- Reactivity: Reacts violently with water and acids, releasing flammable hydrogen gas [].
Reducing Agent in Organic Synthesis:
NaBH4 is a powerful reducing agent commonly used in organic synthesis for various processes like:
- Selective reduction of carbonyl groups: It can convert aldehydes and ketones to their corresponding primary and secondary alcohols, respectively .
- Reductive amination: It facilitates the formation of primary, secondary, and tertiary amines from carbonyl compounds and amines .
- Deoxygenation: It removes oxygen atoms from various functional groups, including epoxides, peroxides, and nitro groups .
NaBH4 offers advantages like mild reaction conditions, ease of handling, and high selectivity in specific reduction reactions.
Hydrogen Storage and Generation:
NaBH4 has been extensively studied for its potential in hydrogen storage and generation due to its high hydrogen content (10.6 wt%). Research focuses on:
- Developing methods for safe and efficient dehydrogenation (release of hydrogen) from NaBH4: This involves exploring catalysts and materials that promote the release of hydrogen at lower temperatures and pressures .
- Rehydrogenation (recharging) of NaBH4: Ongoing research seeks to develop efficient and cost-effective methods to replenish the hydrogen content in spent NaBH4 .
The ability to store and release hydrogen efficiently is crucial for developing hydrogen-based fuel cell technologies.
Other Research Applications:
NaBH4 finds application in various other research areas, including:
- Analytical chemistry: It acts as a reducing agent in titrimetric analysis and for dissolving metal oxides in sample preparation .
- Material science: NaBH4 is used for the synthesis of nanomaterials like metal borides and for reducing metal oxides to their corresponding metals .
- Environmental science: Research explores its potential for wastewater treatment and remediation of heavy metal contamination .
- Reduction Reactions: Sodium borohydride effectively reduces aldehydes and ketones to their corresponding alcohols. The reaction typically involves the formation of a borate intermediate, which is subsequently hydrolyzed to yield the alcohol .
- Hydrolysis: When exposed to water or protic solvents, sodium borohydride reacts to produce hydrogen gas and a borate salt. This reaction is particularly rapid under acidic conditions .
- Oxidation: Sodium borohydride can be oxidized by iodine in tetrahydrofuran, leading to the formation of borane-tetrahydrofuran complexes, which can further reduce carboxylic acids to alcohols .
- Coordination Chemistry: The borohydride ion acts as a ligand for various metal ions, forming complexes that are useful in catalysis and materials science .
Sodium borohydride can be synthesized through several methods:
- Brown-Schlesinger Process: This industrial method involves reacting sodium hydride with trimethyl borate at elevated temperatures (250–270 °C) to produce sodium borohydride along with sodium methoxide as a by-product:
- Bayer Process: This alternative method utilizes borax (sodium tetraborate) and involves high temperatures (around 700 °C) along with metallic sodium and hydrogen gas:
These methods allow for the large-scale production of sodium borohydride, meeting industrial demands .
Sodium borohydride finds extensive use across various fields:
- Organic Synthesis: It is primarily employed for the reduction of carbonyl compounds (aldehydes and ketones) to alcohols.
- Pharmaceutical Industry: Sodium borohydride is utilized in the synthesis of several pharmaceuticals, including antibiotics like chloramphenicol and thiophenicol.
- Chemical Manufacturing: It serves as a reducing agent in producing sodium dithionite, an important bleaching agent.
- Hydrogen Storage: Due to its ability to release hydrogen gas upon hydrolysis, sodium borohydride has been explored as a potential hydrogen storage material for fuel cells .
Research on the interactions of sodium borohydride focuses on its reactivity with various substrates. Studies have shown that it can undergo rapid hydrolysis in the presence of acids or water, generating hydrogen gas. The rate of this reaction can be influenced by factors such as pH and temperature. Additionally, the use of metal catalysts can enhance its reactivity in certain applications, making it a versatile reagent in both laboratory and industrial settings .
Several compounds exhibit similar properties or functions as sodium borohydride:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Lithium aluminum hydride | LiAlH₄ | Stronger reducing agent than sodium borohydride; more reactive with water. |
| Potassium borohydride | KBH₄ | Similar reducing properties but less commonly used than sodium borohydride. |
| Calcium hydride | CaH₂ | A less selective reducing agent; reacts vigorously with water. |
| Magnesium hydride | MgH₂ | Used primarily for hydrogen storage; less effective as a reducing agent. |
Sodium borohydride stands out due to its moderate reactivity, ease of handling, and safety compared to other reducing agents like lithium aluminum hydride, which requires anhydrous conditions due to its high reactivity with moisture . Its unique ability to selectively reduce carbonyl compounds while being relatively stable makes it invaluable in organic synthesis.
Physical Description
OtherSolid
WHITE CRYSTALLINE POWDER.
Color/Form
White cubic crystals, hygroscopic
Density
1.074 g/cu cm (anhydrous material)
1.07 g/cm³
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 754 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 751 of 754 companies with hazard statement code(s):;
H260 (66.71%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (40.75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (53.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (22.1%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (48.74%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms





Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard
Other CAS
Wikipedia
Sodium_borohydride
Use Classification
Methods of Manufacturing
Manufactured from sodium hydride & trimethyl borate in a mineral oil medium at 275 °C
General Manufacturing Information
All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Paper manufacturing
Pharmaceutical and medicine manufacturing
Textiles, apparel, and leather manufacturing
Borate(1-), tetrahydro-, sodium (1:1): ACTIVE
Storage Conditions
Stability Shelf Life
Aqueous solutions are most stable in the presence of small amounts of sodium hydroxide (0.2% for a nearly saturated solution containing 44% sodium borohydride) and can be kept for several days.
